molecular formula C19H17F2NO4S B2605043 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one CAS No. 1326901-50-1

6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one

Cat. No.: B2605043
CAS No.: 1326901-50-1
M. Wt: 393.4
InChI Key: IYKIQAAXBAOHIR-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one is a synthetic quinoline derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the 4-oxoquinoline scaffold, particularly those fluorinated at the 6 and 7 positions, are extensively investigated due to their potential biological activities . The 4-methoxyphenylsulfonyl group is a significant functional moiety that can contribute to a molecule's interaction with biological targets, often influencing properties like binding affinity and selectivity . This compound is intended for research applications only. It is well-suited for exploratory studies in developing novel pharmacologically active agents, particularly within the fluoroquinolone class . Researchers can utilize it as a key intermediate or building block in organic synthesis, leveraging its reactive sites for further functionalization to create libraries of analogs for screening. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6,7-difluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4S/c1-3-8-22-11-18(19(23)14-9-15(20)16(21)10-17(14)22)27(24,25)13-6-4-12(26-2)5-7-13/h4-7,9-11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKIQAAXBAOHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of fluorine atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The methoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonation Reaction

The introduction of the sulfonamide group likely proceeds via nucleophilic aromatic substitution:

  • Activation of the quinoline ring (e.g., via electron-donating groups).

  • Attack by the sulfonyl chloride’s electrophilic sulfur atom.

  • Formation of the C–S bond at position 3.

Alkylation

Propyl group addition may occur through:

  • Nucleophilic substitution : Quinoline’s secondary amine reacts with propyl halide under basic conditions.

  • Electrophilic addition : Alternatively, Friedel-Crafts alkylation if the ring is activated.

Analytical Characterization

TechniqueKey Observations
1H NMR - Ethyl/propyl group signals in δ 0.8–1.5 ppm
- Sulfonamide aromatic signals in δ 7.1–7.8 ppm
Mass Spectrometry - Molecular ion peak at ~483 g/mol (calculated)
- Fragmentation patterns indicative of sulfonyl cleavage

Stability and Reactivity

Reaction TypeConditionsOutcome
HydrolysisAcidic/basic aqueousPotential cleavage of sulfonamide linkage
OxidationOxidizing agents (e.g., H2O2)Conversion to quinolin-4-one from dihydroquinoline

Optimization Strategies

  • Temperature control : Critical for minimizing side reactions during alkylation/sulfonation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

  • Catalysts : Use of DMAP or Lewis acids (e.g., AlCl3) to accelerate electrophilic substitutions .

Challenges and Considerations

  • Regioselectivity : Fluorination at positions 6 and 7 requires precise directing groups.

  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/n-hexane gradients) is essential for isolating intermediates .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Modulation of Liver X Receptors (LXRs)
This compound has been identified as a modulator of liver X receptors (LXRs), which play a crucial role in lipid metabolism and inflammation. By activating LXRs, the compound may help regulate cholesterol homeostasis and reduce the risk of atherosclerosis . This modulation can be beneficial in developing treatments for metabolic disorders.

3. Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, making this quinoline derivative a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Key features influencing its activity include:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability.
  • Methoxy Group : The methoxyphenyl moiety may contribute to increased binding affinity to biological targets.
  • Sulfonamide Linkage : This functional group is crucial for the anti-inflammatory activity observed in related compounds.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Modulation of LXRsRegulates lipid metabolism and inflammation
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an effective therapeutic agent for breast cancer treatment.

Case Study 2: LXR Activation
In another research project, scientists investigated the compound's ability to activate LXRs in human hepatocytes. The findings revealed that treatment with this quinoline derivative resulted in significant upregulation of LXR target genes involved in cholesterol metabolism, providing insights into its role in managing dyslipidemia.

Mechanism of Action

The mechanism of action of 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting signaling pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one and related compounds from the literature:

Compound Name Substituents Key Features Evidence Source
This compound (Target) 6,7-F; 3-(4-MeO-Ph-SO₂); 1-propyl Non-dihydroquinoline core; lipophilic propyl chain; electron-rich sulfonyl group N/A
1-[(4-Methoxyphenyl)sulfonyl]-3-methyl-2,3-dihydroquinolin-4(1H)-one 3-Me; 2,3-dihydro core; 4-MeO-Ph-SO₂ Reduced aromaticity (dihydro core); smaller alkyl substituent (methyl)
1-[(4-Fluorophenyl)sulfonyl]-3-methyl-2,3-dihydroquinolin-4(1H)-one 3-Me; 2,3-dihydro core; 4-F-Ph-SO₂ Electron-deficient sulfonyl group (fluorine vs. methoxy); similar alkyl chain
3,3-Dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one 3,3-diMe; 2,3-dihydro core; tosyl (p-toluenesulfonyl) Bulkier substituents (dimethyl); tosyl group with methyl para-substituent
3-[(3-Chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one 6,7-F; 3-(3-Cl-Ph-SO₂); 1-(3-F-benzyl) Halogenated benzyl chain; meta-chloro sulfonyl group
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 6-F; 7-Cl; 1-cyclopropyl; 2,3-dihydro core Cyclopropyl substituent; dihydro core; halogenated positions

Key Insights from Structural Comparisons:

Core Structure: The target compound features a fully aromatic quinolin-4(1H)-one core, unlike dihydroquinolinone analogs (e.g., compounds in ), which have reduced aromaticity and increased conformational flexibility. This difference may impact electronic properties and binding interactions in biological systems.

Sulfonyl Group Variations: The 4-methoxyphenyl sulfonyl group in the target compound contrasts with electron-deficient substituents (e.g., 4-fluorophenyl in or 3-chlorophenyl in ).

Alkyl/Aryl Substituents :

  • The 1-propyl chain in the target compound increases lipophilicity relative to smaller alkyl groups (e.g., methyl in ) or rigid substituents (e.g., cyclopropyl in ). This may influence membrane permeability in pharmacological contexts.

Halogenation Patterns :

  • The 6,7-difluoro motif is shared with the compound in , but the latter includes additional fluorination on the benzyl group. Fluorine atoms enhance metabolic stability and electronegativity, which could modulate intermolecular interactions.

Biological Activity

6,7-Difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C17H13F2NO4S
  • Molecular Weight : 365.4 g/mol
  • Structure : The compound features a quinoline core with difluoro substitutions and a sulfonyl group attached to a methoxyphenyl moiety.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease processes, such as kinases and proteases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.

Pharmacological Studies

A number of studies have been conducted to evaluate the pharmacological effects of this compound:

  • In vitro Studies : In laboratory settings, the compound has displayed significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • In vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound. Results indicate promising outcomes in reducing tumor size and improving survival rates in treated groups.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a decrease in proliferation rates of breast cancer cells by approximately 40% compared to control groups .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

Comparative Data Table

Biological ActivityIn vitro EfficacyIn vivo EfficacyReference
Anticancer40% reduction in cell proliferationSignificant tumor size reduction
AntimicrobialMIC = 15 µg/mL against S. aureus and E. coliNot yet evaluated
Anti-inflammatoryModerate inhibition of inflammatory markersNot yet evaluated

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one?

  • Methodological Answer : A copper-catalyzed three-component reaction protocol can be adapted for synthesis. Key parameters include:
  • Catalyst : CuI (5–10 mol%) in DMF at 80–100°C.
  • Reagents : Use 4-methoxyphenylsulfonyl chloride as the sulfonylating agent, with propylamine for N-alkylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/di-isopropyl ether .
  • Yield Optimization : Microwave-assisted synthesis (360 W, 5–10 min) with InCl₃ as a Lewis acid improves reaction efficiency .

Q. How can chiral purity be ensured during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use Daicel Chiralpak® IC or IB columns for preparative SFC/HPLC (λ = 210–260 nm) to separate enantiomers. Retention times (e.g., 15.0 min vs. 17.5 min) confirm enantiomeric ratios .
  • Asymmetric Catalysis : Incorporate chiral ligands (e.g., BINOL derivatives) during sulfonylation to induce enantioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C/¹⁹F NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, fluorine atoms at C6/C7 show distinct ¹⁹F shifts (-110 to -120 ppm) .
  • HRMS : Electrospray ionization (ESI+) with m/z accuracy <5 ppm validates molecular weight .
  • IR : Key peaks include C=O (1680–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variations) impact reactivity and electronic properties?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., replacing 4-methoxyphenylsulfonyl with tosyl or 4-fluorophenylsulfonyl) and compare:
  • Reactivity : Electron-donating groups (e.g., -OCH₃) enhance electrophilic substitution at C3 .
  • Crystallography : X-ray diffraction reveals dihedral angles between quinoline and sulfonylphenyl rings (e.g., 57.84°), influencing π-π stacking .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict frontier molecular orbitals and electrostatic potential maps .

Q. How can contradictions between experimental and computational data (e.g., NMR shifts) be resolved?

  • Methodological Answer :
  • X-ray Refinement : Use SHELXL for single-crystal structure determination (R-factor <0.05). Centroid-to-centroid distances (e.g., 3.94 Å) validate π-π interactions .
  • Dynamic NMR : Variable-temperature studies (e.g., 298–373 K) assess conformational flexibility causing signal splitting .

Q. What mechanistic insights explain the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). The sulfonyl group often occupies hydrophobic pockets .
  • SAR Studies : Compare IC₅₀ values of analogs to identify critical substituents. For example, fluorination at C6/C7 enhances metabolic stability .

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